AMTB hydrochloride

Description

Properties

IUPAC Name |

N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(thiophen-2-ylmethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S.ClH/c1-18-7-4-8-19(15-18)17-27-22-11-3-2-10-21(22)23(26)25(13-6-12-24)16-20-9-5-14-28-20;/h2-5,7-11,14-15H,6,12-13,16-17,24H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXGBANGPYONOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)N(CCCN)CC3=CC=CS3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

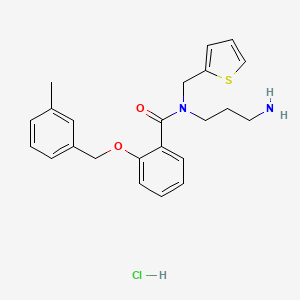

chemical structure of N-(3-Aminopropyl)-2-{[(3-methylphenyl) methyl]oxy}-N-(2-thienylmethyl)benzamide hydrochloride

An In-depth Technical Guide to N-(3-Aminopropyl)-2-{[(3-methylphenyl) methyl]oxy}-N-(2-thienylmethyl)benzamide hydrochloride (AMTB hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Aminopropyl)-2-{[(3-methylphenyl) methyl]oxy}-N-(2-thienylmethyl)benzamide hydrochloride, commonly known as AMTB hydrochloride, is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3][4][5][6] It also exhibits non-selective inhibitory activity against voltage-gated sodium channels (NaV).[1] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, pharmacological data, and experimental protocols related to AMTB hydrochloride.

Chemical Structure and Properties

-

IUPAC Name: N-(3-Aminopropyl)-2-{[(3-methylphenyl)methyl]oxy}-N-(2-thienylmethyl)benzamide hydrochloride

-

Synonyms: AMTB hydrochloride, AMTB[7]

-

CAS Number: 926023-82-7[7]

-

Molecular Formula: C₂₃H₂₆N₂O₂S·HCl[7]

-

Molecular Weight: 430.99 g/mol

Mechanism of Action

AMTB hydrochloride's primary mechanism of action is the selective blockade of the TRPM8 ion channel.[1][2][3][4][5][6] TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol and icilin. By inhibiting TRPM8, AMTB modulates downstream signaling pathways involved in sensory perception, such as pain and bladder sensation.

Additionally, AMTB has been identified as a non-selective inhibitor of voltage-gated sodium channels (NaV), with pIC₅₀ values ranging from 4.83 to 5.69 for NaV1.1-NaV1.8.[1] This dual activity may contribute to its overall pharmacological profile.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for AMTB hydrochloride.

Table 1: In Vitro Activity of AMTB Hydrochloride

| Target | Assay | Agonist | Cell Line | Value | Reference |

| Human TRPM8 | Inhibition of Ca²⁺ influx | Icilin | - | pIC₅₀ = 6.23 | [1][4][5][8] |

| Human TRPM8 | Inhibition of Ca²⁺ increase | Menthol | HEK293 | IC₅₀ = 0.414 μM | [1] |

| Voltage-gated Sodium Channels (NaV1.1-NaV1.8) | Inhibition of veratridine-induced membrane potential changes | Veratridine | - | pIC₅₀ = 4.83 - 5.69 | [1] |

Table 2: In Vivo Activity of AMTB Hydrochloride in Rats

| Parameter | Model | Dose | Effect | Reference |

| Frequency of Bladder Contractions | Volume-induced bladder contractions | 3 mg/kg (intravenous) | Decreased frequency without affecting amplitude | [1][8] |

| Visceromotor Reflex (VMR) Response | Noxious urinary bladder distension | 10 mg/kg | Attenuated to 5.42% of maximal response | [8][9] |

| Pressor Response | Noxious urinary bladder distension | 10 mg/kg | Attenuated to 56.51% of maximal response | [8][9] |

| VMR Response ID₅₀ | Noxious urinary bladder distension | - | 2.42 ± 0.46 mg/kg | [8][9] |

Table 3: Pharmacokinetic Parameters of AMTB Hydrochloride in Rats

| Parameter | Value |

| Dose (mg/kg) | 1.0 |

| Cmax (ng/ml) | 240 ± 60 |

| Time to Cmax (h) | 0.41 ± 0.13 |

| Half-life (h) | 1.3 ± 0.2 |

| Mean Residence Time (h) | 0.75 ± 0.14 |

Experimental Protocols

Synthesis of AMTB Hydrochloride

In Vitro Calcium Influx Assay

This protocol is based on the methodology used to assess the inhibitory effect of AMTB on TRPM8 channels.[8]

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human TRPM8 channel are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a fluorescent calcium indicator dye, such as Fluo-4 AM, in a buffered saline solution for 1 hour at 37°C.

-

Compound Addition: The dye solution is removed, and the cells are washed. AMTB hydrochloride at various concentrations is then added to the wells.

-

Agonist Stimulation and Signal Detection: A TRPM8 agonist, such as icilin or menthol, is added to the wells, and the change in fluorescence intensity, corresponding to the influx of calcium, is measured using a fluorescence plate reader.

-

Data Analysis: The IC₅₀ or pIC₅₀ values are calculated from the concentration-response curves.

In Vivo Measurement of Bladder Contractions in Rats

This protocol is based on the in vivo studies described by Lashinger et al. (2008).[8]

-

Animal Preparation: Female Sprague-Dawley rats are anesthetized. A catheter is inserted into the bladder via the urethra for saline infusion and pressure measurement. A second catheter is placed in a jugular vein for intravenous drug administration.

-

Induction of Rhythmic Bladder Contractions: The bladder is filled with saline to induce rhythmic contractions.

-

Drug Administration: Once stable rhythmic contractions are established, AMTB hydrochloride is administered intravenously.

-

Data Acquisition: Bladder pressure is continuously recorded using a pressure transducer connected to a data acquisition system.

-

Data Analysis: The frequency and amplitude of bladder contractions before and after drug administration are analyzed to determine the effect of AMTB.

Signaling Pathway and Experimental Workflow Diagrams

TRPM8 Signaling Pathway Inhibition by AMTB

References

- 1. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]

- 2. EP0974576A2 - Method of producing benzamide derivatives - Google Patents [patents.google.com]

- 3. AMTB - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. WO2008114971A1 - Novel benzamide derivatives and process for the preparation thereof - Google Patents [patents.google.com]

- 5. Novel benzamide derivatives and process for production thereof - Eureka | Patsnap [eureka.patsnap.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2015012515A1 - Method for preparing benzamide derivative, novel intermediate used in preparation of benzamide, and method for preparing novel intermediate - Google Patents [patents.google.com]

- 9. US9346823B2 - Detection and use of low molecular-weight modulators of the cold-menthol receptor TRPM8 - Google Patents [patents.google.com]

AMTB Hydrochloride (CAS: 926023-82-7): A Technical Guide for Researchers

An In-depth Examination of a Potent TRPM8 Antagonist for Drug Development Professionals

Introduction

AMTB hydrochloride, with the CAS number 926023-82-7, is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This technical guide provides a comprehensive overview of AMTB hydrochloride, including its chemical properties, mechanism of action, and key experimental data. The information is tailored for researchers, scientists, and drug development professionals interested in the therapeutic potential of TRPM8 modulation in various disease states, including overactive bladder, pain, and oncology.

Chemical and Physical Properties

AMTB hydrochloride, chemically known as N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide hydrochloride, is a white to off-white solid. Its chemical structure and key properties are summarized in the table below.

| Property | Value |

| CAS Number | 926023-82-7 |

| Molecular Formula | C₂₃H₂₆N₂O₂S·HCl |

| Molecular Weight | 430.99 g/mol |

| Purity | ≥98% |

| Solubility | Soluble in DMSO and water |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action

AMTB hydrochloride functions as a selective antagonist of the TRPM8 channel, a non-selective cation channel primarily known as the principal cold sensor in mammals. TRPM8 channels are activated by cold temperatures (typically below 25-28°C) and cooling agents like menthol and icilin. Upon activation, TRPM8 allows an influx of cations, primarily Ca²⁺ and Na⁺, leading to depolarization of the cell membrane and the generation of an action potential in sensory neurons.

AMTB hydrochloride exerts its inhibitory effect by blocking the TRPM8 channel, thereby preventing the influx of cations and subsequent neuronal signaling. This mechanism of action underlies its therapeutic potential in conditions characterized by TRPM8 overactivity.

Quantitative Biological Data

The biological activity of AMTB hydrochloride has been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data.

In Vitro Activity

| Assay Type | Cell Line | Agonist | Parameter | Value | Reference |

| Ca²⁺ Influx Assay (FLIPR) | HEK293 expressing human TRPM8 | Icilin | pIC₅₀ | 6.23 | [1][2] |

| Cell Viability (MTT Assay) | 143B Osteosarcoma | - | IC₅₀ | 15.34 µM | [1] |

| Cell Viability (MTT Assay) | U2OS Osteosarcoma | - | IC₅₀ | 18.67 µM | [1] |

| Cell Viability (MTT Assay) | HOS Osteosarcoma | - | IC₅₀ | 21.45 µM | [1] |

| Cell Viability (MTT Assay) | MG63 Osteosarcoma | - | IC₅₀ | 25.88 µM | [1] |

In Vivo Activity

| Animal Model | Condition | Administration Route | Dose | Effect | Reference |

| Anesthetized Rats | Overactive Bladder | Intravenous | 3 mg/kg | Decreased frequency of volume-induced bladder contractions | |

| Nude Mice | Osteosarcoma Xenograft | Intraperitoneal | 20 mg/kg (with 2.5 mg/kg cisplatin) | Significantly suppressed tumor growth compared to cisplatin alone | [1][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving AMTB hydrochloride.

In Vitro Calcium Influx Assay (FLIPR)

This protocol is adapted from standard procedures for measuring intracellular calcium mobilization using a Fluorometric Imaging Plate Reader (FLIPR).

Objective: To determine the inhibitory potency (IC₅₀) of AMTB hydrochloride on TRPM8 channel activation.

Materials:

-

HEK293 cells stably expressing human TRPM8

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

FLIPR Calcium Assay Kit (e.g., Fluo-4 AM)

-

Probenecid

-

Icilin (TRPM8 agonist)

-

AMTB hydrochloride

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

96-well or 384-well black-walled, clear-bottom plates

Procedure:

-

Cell Plating: Seed HEK293-hTRPM8 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Dye Loading: Prepare the calcium indicator dye solution (e.g., Fluo-4 AM) in assay buffer, supplemented with probenecid to prevent dye extrusion. Remove the cell culture medium and add the dye solution to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of AMTB hydrochloride in assay buffer. Also, prepare a stock solution of the agonist icilin.

-

FLIPR Measurement: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Establish a baseline fluorescence reading for a defined period. c. Add the AMTB hydrochloride solutions to the respective wells and incubate for a specified time (e.g., 10-20 minutes). d. Add the icilin solution to all wells to stimulate the TRPM8 channels. e. Record the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence upon agonist addition is indicative of Ca²⁺ influx. Calculate the percentage of inhibition for each concentration of AMTB hydrochloride relative to the control (agonist alone). Determine the pIC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This protocol outlines the procedure for assessing the effect of AMTB hydrochloride on the viability of cancer cells.

Objective: To determine the cytotoxic or cytostatic effects of AMTB hydrochloride on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., 143B, U2OS)

-

Cell culture medium

-

AMTB hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of AMTB hydrochloride (e.g., 0-100 µM) and a vehicle control. Incubate for a specified duration (e.g., 48 hours)[1].

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, the concentration of AMTB hydrochloride that causes 50% inhibition of cell viability.

In Vivo Model of Overactive Bladder in Rats

This protocol describes the methodology for evaluating the efficacy of AMTB hydrochloride in an animal model of overactive bladder.

Objective: To assess the effect of AMTB hydrochloride on bladder function in anesthetized rats.

Materials:

-

Female Sprague-Dawley rats

-

Urethane (anesthetic)

-

Saline solution

-

AMTB hydrochloride

-

Bladder catheter

-

Infusion pump

-

Pressure transducer and data acquisition system

Procedure:

-

Animal Preparation: Anesthetize the rats with urethane (e.g., 1.2 g/kg, s.c.)[4]. Surgically implant a catheter into the bladder dome for infusion and pressure recording.

-

Cystometry: a. Allow the animal to stabilize after surgery. b. Begin a continuous infusion of saline into the bladder at a constant rate (e.g., 0.1 mL/min). c. Record the intravesical pressure continuously. This will show filling phases and micturition contractions. d. Establish a baseline of regular micturition cycles.

-

Drug Administration: Administer AMTB hydrochloride intravenously at the desired dose (e.g., 3 mg/kg).

-

Data Recording and Analysis: Continue to record the cystometrogram after drug administration. The primary endpoint is the frequency of volume-induced bladder contractions. Compare the contraction frequency before and after drug administration to determine the effect of AMTB hydrochloride.

Signaling Pathways

AMTB hydrochloride's antagonism of TRPM8 has been shown to impact downstream signaling pathways, particularly in the context of cancer.

TGFβ Signaling Pathway in Osteosarcoma

In osteosarcoma, TRPM8 activation is implicated in tumor progression. Treatment with AMTB hydrochloride has been shown to suppress the Transforming Growth Factor β (TGFβ) signaling pathway[1][2][5]. This is a critical pathway involved in cell growth, differentiation, and apoptosis. The inhibition of this pathway by AMTB contributes to its anti-tumor effects in osteosarcoma.

PI3K/Akt Signaling Pathway in Pancreatic Cancer

In pancreatic cancer, the PI3K/Akt signaling pathway is a key driver of tumor growth and survival. While the direct link is still under investigation, antagonism of TRPM8 by compounds like AMTB is hypothesized to interfere with this pathway, contributing to the observed anti-proliferative effects in pancreatic cancer models.

Experimental Workflow: In Vitro Drug Screening

The following diagram illustrates a typical workflow for the in vitro evaluation of AMTB hydrochloride's anti-cancer properties.

Conclusion

AMTB hydrochloride is a valuable research tool for investigating the physiological and pathophysiological roles of the TRPM8 channel. Its demonstrated efficacy in preclinical models of overactive bladder and various cancers highlights its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols and signaling pathway information provided in this guide are intended to facilitate further research and drug discovery efforts targeting the TRPM8 channel. As with any research compound, appropriate safety precautions and handling procedures should be followed.

References

- 1. AMTB, a TRPM8 antagonist, suppresses growth and metastasis of osteosarcoma through repressing the TGFβ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMTB, a TRPM8 antagonist, suppresses growth and metastasis of osteosarcoma through repressing the TGFβ signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

AMTB Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of AMTB hydrochloride, a potent pharmacological tool for researchers in neuroscience and drug development. This document outlines its core physicochemical properties, biological activities, and key experimental data, presented for a scientific audience.

Core Molecular and Physical Data

AMTB hydrochloride is a well-characterized small molecule with the following key identifiers and properties:

| Property | Value | Citations |

| Chemical Name | N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide hydrochloride | [1] |

| Molecular Formula | C23H26N2O2S.HCl | [1] |

| Molecular Weight | 430.99 g/mol | [1] |

| CAS Number | 926023-82-7 | [1] |

Biological Activity and Quantitative Data

AMTB hydrochloride is recognized as a dual-action agent, functioning as a TRPM8 channel blocker and a non-selective inhibitor of voltage-gated sodium channels (NaV).[2]

TRPM8 Channel Inhibition

AMTB hydrochloride is a selective blocker of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[2] It has been shown to inhibit the activation of TRPM8 channels induced by icilin.[3]

| Parameter | Value | Cell Line | Assay | Citations |

| pIC50 | 6.23 | HEK293 cells expressing TRPM8 | Icilin-activated Ca2+ influx | [3] |

Voltage-Gated Sodium Channel Inhibition

AMTB hydrochloride also demonstrates non-selective inhibitory activity across a range of voltage-gated sodium channel subtypes.

| NaV Subtype | pIC50 | Assay | Citations |

| NaV1.1 - NaV1.8 | 4.83 - 5.69 | Veratridine-induced membrane potential changes | [2] |

In Vivo Efficacy in a Rat Model of Overactive Bladder

Intravenous administration of AMTB hydrochloride has been demonstrated to be effective in an anesthetized rat model of overactive bladder.

| Dose (intravenous) | Effect | Citations |

| 3 mg/kg | Decreased the frequency of volume-induced bladder contractions without affecting the amplitude of contraction. | [3] |

| 10 mg/kg | Significantly attenuated reflex responses to noxious urinary bladder distension. | [3] |

| ID50 | 2.42 ± 0.46 mg/kg (for visceromotor reflex response) | [3] |

Signaling Pathways

TRPM8 Channel Inhibition Pathway

AMTB hydrochloride acts as an antagonist at the TRPM8 channel, a non-selective cation channel. The activation of TRPM8 is a complex process regulated by various intracellular signaling molecules, including phosphatidylinositol 4,5-bisphosphate (PIP2), G-proteins, and protein kinases. AMTB hydrochloride is thought to interfere with the channel's gating mechanism, preventing the influx of cations like Ca2+ and Na+ that is normally triggered by cold temperatures or agonists like menthol and icilin.

References

An In-depth Technical Guide to the Solubility of AMTB Hydrochloride

This technical guide provides a comprehensive overview of the solubility of AMTB (N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide) hydrochloride in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. The information is intended for researchers, scientists, and professionals in the field of drug development and discovery.

AMTB hydrochloride is recognized as a selective blocker of the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8).[1][2][3][4][5] It inhibits the icilin-induced activation of TRPM8 channels and is utilized in research for conditions such as overactive bladder and painful bladder syndrome.[1][2][5] Understanding its solubility is critical for the design and reproducibility of in vitro and in vivo experiments.

Quantitative Solubility Data

The solubility of AMTB hydrochloride can vary between suppliers and is influenced by experimental conditions such as temperature and the use of physical methods like sonication. The data from various suppliers is summarized below.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source | Notes |

| DMSO | 100 | 232.02 | MedChemExpress[2] | Requires ultrasonic treatment. |

| 60 | 139.21 | TargetMol[6] | Sonication is recommended. | |

| 43.1 | 100 | Tocris Bioscience[1] | ||

| ~40 | ~92.8 | CD Biosynsis[7] | ||

| ≥10 | ≥23.2 | Sigma-Aldrich[8] | ||

| Soluble to 100 mM | 100 | Hello Bio[3], R&D Systems[9] | Corresponds to ~43.1 mg/mL. | |

| Water | 43.1 | 100 | Tocris Bioscience[1] | |

| ~40 | ~92.8 | CD Biosynsis[7] | ||

| 20 | 46.4 | Sigma-Aldrich[8] | ||

| 2 | 4.6 | Sigma-Aldrich[8] | Warmed solution. | |

| Soluble to 100 mM | 100 | Hello Bio[3], R&D Systems[9] | Corresponds to ~43.1 mg/mL. |

Molecular Weight of AMTB Hydrochloride: 430.99 g/mol [1][2][3]

Experimental Protocols for Solubility Determination

While specific protocols used by manufacturers for AMTB hydrochloride are not detailed, a generalized methodology for determining thermodynamic (equilibrium) and kinetic solubility for research compounds is described below. The shake-flask method is the gold standard for determining thermodynamic solubility.[10][11]

1. Objective: To determine the maximum concentration of a compound that can be dissolved in a specific solvent at equilibrium.

2. Materials:

-

AMTB hydrochloride (solid powder)

-

Solvent (e.g., HPLC-grade water, anhydrous DMSO)

-

Vials (e.g., 1.5 mL Eppendorf or glass vials)

-

Shaker or rotator capable of constant agitation

-

Temperature-controlled environment (e.g., incubator at 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

3. General Thermodynamic Solubility Protocol (Shake-Flask Method):

-

Preparation: Add an excess amount of solid AMTB hydrochloride to a vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Dissolution: Add a precise volume of the desired solvent (e.g., 1.0 mL of water or DMSO) to the vial.

-

Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment. Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifuging the vials at high speed (e.g., 4,000 rpm for 15 minutes).[12]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. For added certainty, the supernatant can be filtered through a syringe filter to remove any remaining microparticulates.[12]

-

Quantification: Prepare a series of dilutions of the supernatant with the solvent. Analyze these samples using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of dissolved AMTB hydrochloride. A standard calibration curve should be generated for accurate quantification.

4. Kinetic Solubility Protocol (DMSO-Based Method): This method is often used in high-throughput screening to assess solubility in aqueous buffers.[11][13]

-

Stock Solution: Prepare a high-concentration stock solution of AMTB hydrochloride in DMSO (e.g., 10 or 20 mM).[10][14]

-

Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final concentration of DMSO is typically kept low (e.g., 1-5%) to minimize its co-solvent effect.[10]

-

Incubation & Observation: The solution is shaken for a shorter period (e.g., 1-2 hours) and then analyzed for precipitation, often using nephelometry or UV-Vis spectroscopy to detect light scattering from insoluble particles.[11]

Visualizations

References

- 1. AMTB hydrochloride | TRPM Channels | Tocris Bioscience [tocris.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. hellobio.com [hellobio.com]

- 4. AMTB hydrochloride|cas 926023-82-7|DC Chemicals [dcchemicals.com]

- 5. AMTB hydrochloride Datasheet DC Chemicals [dcchemicals.com]

- 6. AMTB hydrochloride | TRP/TRPV Channel | TargetMol [targetmol.com]

- 7. AMTB hydrochloride - CD Biosynsis [biosynsis.com]

- 8. AMTB hydrate ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. AMTB hydrochloride (N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide hydrochloride) | 926023-82-7 | フナコシ [funakoshi.co.jp]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. scispace.com [scispace.com]

- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

AMTB hydrochloride for studying TRPM8 channel function

An In-depth Technical Guide to AMTB Hydrochloride for Studying TRPM8 Channel Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel primarily known as the principal sensor for cold temperatures in mammals.[1][2] Activated by temperatures below 28°C and cooling compounds like menthol and icilin, TRPM8 plays a crucial role in thermosensation, pain modulation, and various physiological processes.[1][2] Its involvement in pathologies such as neuropathic pain, overactive bladder, and cancer has made it a significant target for therapeutic intervention.[3][4][5]

N-(3-aminopropyl)-2-{[(3-methylphenyl) methyl]oxy}-N-(2-thienylmethyl)benzamide hydrochloride (AMTB hydrochloride) is a potent and selective blocker of the TRPM8 channel.[6] It serves as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of TRPM8.[3] This guide provides a comprehensive overview of AMTB hydrochloride, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways, to facilitate its effective use in research and drug development.

Mechanism of Action

AMTB hydrochloride functions as a direct inhibitor of the TRPM8 channel.[2] Its primary mechanism involves blocking the ion conductance of the channel, thereby preventing the influx of cations like Ca²⁺ and Na⁺ that occurs upon channel activation.[2][3] It has been demonstrated to effectively inhibit TRPM8 activation induced by the super-agonist icilin.[3][7][8]

The specific interaction is thought to occur through several potential mechanisms:

-

Direct Pore Blockade: AMTB may interact directly with the channel's pore, physically obstructing the passage of ions.[2]

-

Allosteric Modulation: The compound could bind to allosteric sites on the TRPM8 protein, inducing conformational changes that render the channel non-responsive to activating stimuli.[2]

-

Lipid Bilayer Interaction: AMTB's molecular structure may allow for interactions within the lipid bilayer, altering membrane fluidity and indirectly affecting channel gating and permeability.[2]

While AMTB shows good selectivity for TRPM8 over other TRP channels like TRPV1 and TRPV4, it has also been identified as a non-selective inhibitor of several voltage-gated sodium channels (NaV), a factor that should be considered in experimental design and data interpretation.[3][6][9]

Data Presentation

Quantitative data for AMTB hydrochloride has been compiled from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species/Cell Line | Assay Type | Agonist | Value | Reference(s) |

| pIC₅₀ | Human TRPM8 | Ca²⁺ Influx (FLIPR) | Icilin | 6.23 | [3][6][7] |

| Selectivity | Various | Not specified | Not specified | Selective for TRPM8 over TRPV1 and TRPV4 | [3][9] |

| Off-Target Activity | NaV1.1-NaV1.8 | Membrane Potential Assay | Veratridine | pIC₅₀ range: 4.83 - 5.69 | [6] |

Table 2: In Vivo Efficacy in Rat Models

| Model | Administration Route | Dose | Effect | Reference(s) |

| Overactive Bladder | Intravenous (i.v.) | 3 mg/kg | Decreased frequency of volume-induced bladder contractions without affecting amplitude. | [3][10] |

| Bladder Pain/Nociception | Intravenous (i.v.) | 10 mg/kg | Significantly attenuated visceromotor and pressor responses to noxious bladder distension. | [3][10] |

| Bladder Pain/Nociception | Intravenous (i.v.) | ID₅₀: 2.42 ± 0.46 mg/kg | Inhibition of the visceromotor reflex (VMR) response. | [3] |

| Cold-Induced Bladder Response | Intraperitoneal (i.p.) | 3 mg/kg | Inhibited voiding response to acetone stimulus on the skin. | [11] |

Experimental Protocols

Protocol 1: In Vitro Calcium Influx Assay for TRPM8 Inhibition

This protocol details the measurement of AMTB's inhibitory activity on TRPM8 channels expressed in a heterologous system using a fluorometric imaging plate reader (FLIPR).

1. Cell Culture:

-

Culture HEK293 cells stably expressing human TRPM8 in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C and 5% CO₂.

-

Plate cells in 96-well or 384-well black-walled, clear-bottom microplates and grow to confluence.

2. Compound Preparation:

-

Prepare a stock solution of AMTB hydrochloride in DMSO (e.g., 100 mM).[9]

-

Perform serial dilutions of AMTB in an appropriate assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) to create a concentration range for the IC₅₀ curve.[10] The final top concentration might be 50 µM.[10]

3. Calcium Indicator Loading:

-

Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Remove culture media from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

4. Inhibition Assay:

-

Wash the cells with the assay buffer to remove excess dye.

-

Add the prepared AMTB dilutions to the respective wells and pre-incubate for 15-30 minutes at room temperature.

-

Prepare a solution of a TRPM8 agonist (e.g., 2 µM icilin) in the assay buffer.

5. Data Acquisition (FLIPR):

-

Place the cell plate into the FLIPR instrument.

-

Establish a baseline fluorescence reading for several seconds.

-

Initiate the automated addition of the TRPM8 agonist to all wells.

-

Continue recording fluorescence for several minutes to capture the peak calcium response.

6. Data Analysis:

-

Calculate the change in fluorescence (ΔF) from baseline for each well.

-

Normalize the response to a vehicle control (0% inhibition) and a maximum inhibition control.

-

Plot the normalized response against the logarithm of AMTB concentration and fit the data to a four-parameter logistic equation to determine the pIC₅₀ value.

Protocol 2: In Vivo Rat Model of Overactive Bladder

This protocol is adapted from studies evaluating the effect of AMTB on bladder function in anesthetized rats.[3][10]

1. Animal Preparation:

-

Use female Sprague-Dawley rats (150–250 g).[3]

-

Anesthetize the rat (e.g., with urethane or isoflurane).

-

Cannulate the jugular vein for intravenous drug administration.

-

Insert a catheter into the bladder via the urethra for infusion and pressure measurement.

2. AMTB Administration:

-

Dissolve AMTB hydrochloride in a suitable vehicle for intravenous injection (e.g., saline).

-

Administer a bolus dose of AMTB (e.g., 3 mg/kg) or vehicle via the jugular vein cannula.[3][10]

3. Measurement of Rhythmic Bladder Contractions:

-

Infuse saline into the bladder at a constant rate to induce rhythmic, non-voiding bladder contractions.

-

Connect the bladder catheter to a pressure transducer and a data acquisition system.

-

Record intravesical pressure continuously before and after the administration of AMTB.

4. Data Analysis:

-

Analyze the pressure recordings to determine the frequency and amplitude of the rhythmic contractions.

-

Compare the pre-dose and post-dose values for frequency and amplitude in both vehicle- and AMTB-treated groups using appropriate statistical tests (e.g., paired t-test or ANOVA).

Mandatory Visualizations

TRPM8 Signaling and Inhibition by AMTB

References

- 1. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. mdpi.com [mdpi.com]

- 5. Enhanced anti-cancer effect of AMTB hydrochloride via chitosan nanoparticles in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. AMTB hydrochloride | TRPM Blockers: R&D Systems [rndsystems.com]

- 9. AMTB hydrochloride | TRPM8 channel Blocker | Hello Bio [hellobio.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. researchgate.net [researchgate.net]

AMTB Hydrochloride: A Technical Guide to its Role in Bladder Afferent Pathway Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bladder afferent pathway plays a crucial role in the sensation of bladder filling and the initiation of micturition.[1][2] Dysregulation of these sensory pathways is implicated in pathological conditions such as overactive bladder (OAB) and painful bladder syndrome.[1][3] A key molecular player in bladder sensory transduction is the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel activated by cold temperatures and chemical agonists like menthol and icilin.[4][5][6] AMTB hydrochloride, a potent TRPM8 channel blocker, has emerged as a critical pharmacological tool for elucidating the function of TRPM8 in bladder afferent signaling and for exploring its potential as a therapeutic target.[1][3][7][8] This guide provides an in-depth technical overview of AMTB hydrochloride's mechanism of action, summarizes key quantitative data, details experimental protocols, and illustrates relevant pathways and workflows.

Mechanism of Action of AMTB Hydrochloride

AMTB hydrochloride functions as an antagonist of the TRPM8 ion channel.[9][10] In the context of the bladder, TRPM8 channels are expressed on primary afferent neurons (Aδ- and C-fibers) and in the urothelium.[4][5][11] The activation of these channels is thought to contribute to the sensation of bladder fullness and urgency. By blocking the TRPM8 channel, AMTB hydrochloride inhibits the influx of cations that would typically occur in response to stimuli, thereby dampening the excitability of bladder afferent nerves. This reduction in sensory nerve firing is hypothesized to alleviate the symptoms of bladder hypersensitivity.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for AMTB hydrochloride.

Table 1: In Vitro Activity of AMTB Hydrochloride

| Parameter | Species | Assay | Agonist | Value | Reference |

| pIC50 | Human | Ca2+ Influx (FLIPR) | Icilin | 6.23 | [1][3][7][12] |

| Selectivity | Human | Ca2+ Influx | Capsaicin (for TRPV1) | pIC50 < 4.6 | [1][12] |

| Selectivity | Human | Ca2+ Influx | GSK4 (for TRPV4) | pIC50 < 5.4 | [12] |

Table 2: In Vivo Efficacy of AMTB Hydrochloride in Rat Models

| Model | Parameter | Route of Administration | Dose | Effect | Reference |

| Volume-Induced Rhythmic Bladder Contractions | Frequency | Intravenous | 3 mg/kg | Decreased frequency | [1][3][7] |

| Amplitude | Intravenous | 3 mg/kg | No reduction in amplitude | [1][3][7] | |

| Noxious Urinary Bladder Distension | Visceromotor Reflex (VMR) | Intravenous | 10 mg/kg | Attenuated to 5.42% of maximal response | [1][3][7][12] |

| VMR ID50 | Intravenous | - | 2.42 ± 0.46 mg/kg | [1][3][7][12] | |

| Pressor Response | Intravenous | 10 mg/kg | Attenuated to 56.51% of maximal response | [1][3][7][12] | |

| Pressor Response ID50 | Intravenous | - | 10.89 ± 1.04 mg/kg | [7] | |

| Mean Blood Pressure | Intravenous | 10 mg/kg | Reduced from 110.41 to 87.62 mmHg | [1][7] |

Experimental Protocols

Detailed methodologies for key experiments involving AMTB hydrochloride are provided below.

In Vitro: Icilin-Induced Calcium Influx Assay

This assay is used to determine the potency of AMTB hydrochloride in blocking the human TRPM8 channel.

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human TRPM8 channel are utilized.[1][12]

-

Assay Principle: The assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye. Activation of TRPM8 channels by an agonist (icilin) leads to an influx of extracellular calcium, resulting in an increase in fluorescence. A TRPM8 blocker like AMTB will inhibit this response in a concentration-dependent manner.

-

Methodology:

-

HEK293-hTRPM8 cells are plated in 96-well plates and grown to confluence.

-

The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

-

Various concentrations of AMTB hydrochloride are added to the wells and incubated.

-

The plates are then placed in a Fluorometric Imaging Plate Reader (FLIPR).

-

A baseline fluorescence reading is taken before the addition of the TRPM8 agonist, icilin.

-

Icilin is added to the wells to stimulate the TRPM8 channels, and the change in fluorescence is recorded over time.[1][12]

-

-

Data Analysis: The concentration-response curve for AMTB's inhibition of the icilin-induced calcium influx is plotted, and the pIC50 value (the negative logarithm of the half-maximal inhibitory concentration) is calculated.[1][12]

In Vivo: Volume-Induced Rhythmic Bladder Contractions in Anesthetized Rats

This model is used to assess the effect of AMTB on bladder overactivity.

-

Animal Model: Female Sprague-Dawley rats (150-250 g) are used.[1][12]

-

Anesthesia: Urethane or isoflurane anesthesia is administered.

-

Surgical Preparation:

-

A catheter is inserted into the jugular vein for intravenous drug administration.

-

A catheter is inserted into the bladder via the urethra for saline infusion and pressure measurement.

-

-

Experimental Procedure:

-

The bladder is filled with saline to induce rhythmic contractions.

-

Once stable rhythmic contractions are established, a control period is recorded.

-

AMTB hydrochloride or vehicle is administered intravenously.[1]

-

Bladder pressure is continuously recorded for a set period following drug administration.

-

-

Data Analysis: The frequency and amplitude of the bladder contractions before and after the administration of AMTB are measured and compared.[1][12]

In Vivo: Nociceptive Responses to Noxious Urinary Bladder Distension (UBD)

This model evaluates the effect of AMTB on bladder pain signaling.

-

Anesthesia: The rats are anesthetized with isoflurane.[1][3][7]

-

Surgical Preparation:

-

A catheter is placed in the bladder for distension.

-

Electrodes are inserted into the abdominal musculature to record the visceromotor reflex (VMR) via electromyography (EMG).

-

A catheter is placed in an artery to monitor blood pressure (pressor response).

-

-

Experimental Procedure:

-

The bladder is distended with saline to a noxious pressure (e.g., 60 mmHg) for a short duration (e.g., 20 seconds), and the VMR and pressor responses are recorded.[7]

-

This is repeated to establish a stable baseline response.

-

AMTB hydrochloride is administered intravenously in a dose-dependent manner.

-

The bladder distension protocol is repeated after each dose of AMTB.

-

-

Data Analysis: The magnitude of the VMR and pressor responses are quantified and compared before and after AMTB administration to determine the inhibitory effect of the compound. The ID50 (the dose required to inhibit the response by 50%) is calculated.[1][7]

Key Findings and Implications

Research utilizing AMTB hydrochloride has provided significant insights into the role of the TRPM8 channel in bladder function.

-

Modulation of Micturition Reflex: AMTB decreases the frequency of volume-induced bladder contractions without affecting the amplitude.[1][3][7] This suggests that TRPM8 channel blockade primarily targets the afferent limb of the micturition reflex, reducing the sensation of urgency, rather than affecting the efferent motor output to the detrusor muscle.

-

Attenuation of Nociceptive Signaling: AMTB significantly attenuates the visceromotor and cardiovascular responses to noxious bladder distension.[1][3][7][12] This provides strong evidence that TRPM8 channels are involved in the transmission of painful stimuli from the bladder.

-

Therapeutic Potential: The findings collectively suggest that antagonizing the TRPM8 channel could be a viable therapeutic strategy for managing symptoms of OAB and painful bladder syndrome.[1][3][7]

Conclusion

AMTB hydrochloride has proven to be an invaluable pharmacological tool for investigating the role of the TRPM8 channel in the bladder afferent pathway. Studies using AMTB have demonstrated that TRPM8 is a key mediator of both the micturition reflex and nociceptive signaling from the bladder. While AMTB itself may have moderate potency and an uncharacterized broader selectivity profile, it has paved the way for the development of more potent and selective TRPM8 antagonists. The research conducted with AMTB strongly supports the continued exploration of the TRPM8 channel as a promising therapeutic target for the treatment of overactive bladder and painful bladder syndrome.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Bladder afferent sensitivity in wild-type and TRPV1 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMTB, a TRPM8 channel blocker: evidence in rats for activity in overactive bladder and painful bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The TRPM8 channel as a potential therapeutic target for bladder hypersensitive disorders [jstage.jst.go.jp]

- 5. The TRPM8 channel as a potential therapeutic target for bladder hypersensitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Function of the Cold Receptor (TRPM8) Associated with Voiding Dysfunction in Bladder Outlet Obstruction in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. [PDF] AMTB , a TRPM 8 channel blocker : evidence in rats for activity in overactive bladder and painful bladder syndrome | Semantic Scholar [semanticscholar.org]

- 9. AMTB hydrochloride | TRPM Channels | Tocris Bioscience [tocris.com]

- 10. AMTB hydrochloride | TRPM8 channel Blocker | Hello Bio [hellobio.com]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

AMTB Hydrochloride: A Technical Guide to its Interaction with Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMTB hydrochloride (N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide hydrochloride) is a chemical compound initially investigated for its properties as a Transient Receptor Potential Melastatin 8 (TRPM8) channel blocker. Subsequent research has revealed its activity as a non-selective inhibitor of voltage-gated sodium channels (NaV), a finding with significant implications for its pharmacological profile and potential therapeutic applications. This technical guide provides an in-depth overview of the effects of AMTB hydrochloride on voltage-gated sodium channels, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Quantitative Data Summary

The inhibitory effects of AMTB hydrochloride on a panel of human voltage-gated sodium channel subtypes have been quantified, revealing a non-selective inhibition profile. The half-maximal inhibitory concentrations (pIC50) for various NaV subtypes are summarized in the table below.

| Channel Subtype | pIC50 | IC50 (µM) |

| hNaV1.1 | 5.1 ± 0.1 | 7.9 |

| hNaV1.2 | 5.2 ± 0.1 | 6.3 |

| hNaV1.3 | 5.0 ± 0.1 | 10.0 |

| hNaV1.4 | 5.1 ± 0.1 | 7.9 |

| hNaV1.5 | 4.8 ± 0.1 | 15.8 |

| hNaV1.6 | 5.7 ± 0.1 | 2.0 |

| hNaV1.7 | 5.4 ± 0.1 | 4.0 |

| hNaV1.8 | 4.8 ± 0.1 | 15.8 |

Data sourced from Yapa et al. (2018). Life Sciences, 198, 128-135.

Experimental Protocols

The characterization of AMTB hydrochloride's effect on voltage-gated sodium channels was primarily achieved through two key experimental approaches: a fluorescence-based membrane potential assay and whole-cell patch-clamp electrophysiology.

Veratridine-Induced Membrane Potential Assay

This high-throughput screening method was utilized to assess the inhibitory activity of AMTB hydrochloride on NaV channels.

Objective: To determine the concentration-dependent inhibition of veratridine-activated sodium channels by AMTB hydrochloride.

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing individual human voltage-gated sodium channel subtypes (hNaV1.1–hNaV1.8).

Methodology:

-

Cell Preparation: HEK293 cells expressing the specific hNaV subtype are seeded into 384-well black-walled, clear-bottomed assay plates and cultured to form a confluent monolayer.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a fluorescent membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit) in a buffered saline solution at 37°C for 60 minutes.

-

Compound Addition: AMTB hydrochloride is serially diluted to various concentrations and added to the wells. The plates are incubated for a further 5 minutes at 37°C.

-

Channel Activation and Signal Detection: The assay plates are placed in a fluorescence imaging plate reader (e.g., FLIPR TETRA). A solution of veratridine (a NaV channel activator) is added to each well to a final concentration that elicits approximately 80% of the maximal response (EC80). The resulting change in fluorescence, indicative of membrane depolarization due to Na+ influx, is measured kinetically.

-

Data Analysis: The inhibitory effect of AMTB hydrochloride is calculated as the percentage reduction in the veratridine-induced fluorescence signal. The pIC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique was employed to provide a more detailed and direct measurement of the effect of AMTB hydrochloride on the function of individual NaV channel subtypes.

Objective: To directly measure the inhibition of ionic currents through specific voltage-gated sodium channel subtypes by AMTB hydrochloride.

Cell Lines: HEK293 or Chinese Hamster Ovary (CHO) cells stably expressing individual human voltage-gated sodium channel subtypes.

Methodology:

-

Cell Preparation: Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular (bath) solution.

-

Electrode Preparation: Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with an intracellular (pipette) solution.

-

Whole-Cell Configuration: A gigaohm seal is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total ionic current across the cell membrane.

-

Voltage Protocol: A specific voltage-clamp protocol is applied to elicit NaV channel currents. A typical protocol involves:

-

A holding potential of -120 mV to ensure channels are in a resting state.

-

A depolarizing test pulse to 0 mV for 20 ms to activate the channels.

-

-

Compound Application: AMTB hydrochloride is applied to the cell via the perfusion system at various concentrations.

-

Data Acquisition and Analysis: The peak inward sodium current is measured before and after the application of AMTB hydrochloride. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 values.

Solutions:

-

Extracellular Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Intracellular Solution (mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).

Visualizations

Signaling Pathway of NaV Channel Inhibition by AMTB

Whitepaper: The Role of TRPM8 in Overactive Bladder and its Modulation by AMTB Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Overactive Bladder (OAB) is a clinical syndrome characterized by urinary urgency, frequency, and nocturia, significantly impacting quality of life. The pathophysiology of OAB is complex, with bladder afferent nerve hypersensitivity identified as a key contributing factor. The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a sensor for cold temperatures and chemical agonists like menthol, has emerged as a critical player in bladder sensory function.[1][2][3][4] Evidence indicates an upregulation of TRPM8 in the nerve fibers of OAB patients, correlating with symptom severity.[5][6][7] This guide explores the role of TRPM8 in OAB pathophysiology and investigates the preclinical efficacy of AMTB hydrochloride, a selective TRPM8 antagonist. AMTB hydrochloride has been shown to modulate bladder afferent pathways, reducing the frequency of bladder contractions in animal models without impairing detrusor contractility.[5][8][9] These findings position the TRPM8 channel as a promising therapeutic target for the development of novel OAB treatments.

Introduction to Overactive Bladder and the TRPM8 Channel

Overactive Bladder (OAB) is a widespread condition rooted in abnormal bladder sensation, leading to a compelling urge to void. The underlying mechanisms often involve the sensitization of bladder afferent pathways.[1] The Transient Receptor Potential (TRP) superfamily of ion channels are crucial cellular sensors for a variety of physical and chemical stimuli.[1][2][3]

Within this family, TRPM8 (the "cold and menthol receptor") is a non-selective cation channel activated by temperatures below 25-28°C and by cooling compounds such as menthol and icilin.[1][3][10] It is prominently expressed in sensory neurons and has been identified in the urothelium and bladder afferent nerve fibers (Aδ and C-fibers), suggesting a significant role in urinary tract sensory function.[1][2][3][4][11]

The Pathophysiological Role of TRPM8 in the Urinary Bladder

The involvement of TRPM8 in bladder function extends from normal physiology to pathological states. Studies have demonstrated that the density of TRPM8-immunoreactive nerve fibers is markedly increased in bladder tissue from patients with idiopathic detrusor overactivity and painful bladder syndrome.[6][7] Crucially, the relative density of these fibers shows a significant positive correlation with urinary frequency and pain scores, directly linking TRPM8 expression to clinical symptoms.[6][7]

Activation of TRPM8 channels on bladder afferent nerves, particularly C-fibers, enhances their spontaneous activity.[6] Pharmacological challenges in animal models, such as the intravesical administration of the TRPM8 agonist menthol, decrease the volume threshold for initiating the micturition reflex and increase micturition pressure.[6][12] This evidence supports the hypothesis that hyperactivity of TRPM8 contributes to the afferent nerve sensitization characteristic of OAB.[1][2][3][4]

AMTB Hydrochloride: A Pharmacological Probe for TRPM8 Function

N-(3-aminopropyl)-2-{[(3-methylphenyl) methyl]oxy}-N-(2-thienylmethyl)benzamide hydrochloride salt (AMTB) is a tool compound used to investigate the function of TRPM8. It acts as a blocker of the TRPM8 ion channel.[5][8][13][14]

Mechanism of Action: AMTB hydrochloride inhibits the activation of the TRPM8 channel by agonists. Its potency has been quantified in vitro using calcium influx assays in HEK293 cells expressing the recombinant TRPM8 channel. In these assays, AMTB demonstrates a pIC50 of 6.23 against icilin-induced channel activation.[5][8][9][13] While it is a valuable tool, it is important to note that AMTB has also been identified as a non-selective inhibitor of voltage-gated sodium channels, which should be considered when interpreting results.[14]

Preclinical Data on AMTB Hydrochloride in Bladder Models

Preclinical studies in anesthetized rats provide quantitative evidence for the role of TRPM8 in bladder reflexes and the efficacy of its blockade. The data demonstrates that AMTB primarily acts on the afferent sensory limb of the micturition reflex.

Data Presentation

The following tables summarize the key findings from in vivo studies using AMTB hydrochloride.

Table 1: Effect of Intravenous AMTB on Volume-Induced Bladder Contractions in Anesthetized Rats [5][8][9]

| Parameter | Treatment | Outcome | Interpretation |

| Frequency of Bladder Contractions | AMTB (3 mg/kg, i.v.) | Significantly decreased | Reduces bladder afferent activity, increasing the intercontraction interval. |

| Amplitude of Bladder Contractions | AMTB (3 mg/kg, i.v.) | No significant reduction | Does not impair the contractility of the detrusor smooth muscle. |

Table 2: Effect of Intravenous AMTB on Nociceptive Responses to Noxious Urinary Bladder Distension (UBD) in Rats [5][8][9]

| Parameter | Treatment | Outcome | Interpretation |

| Visceromotor Reflex (VMR) Response | AMTB (10 mg/kg, i.v.) | Attenuated to 5.42% of maximal response | Potent inhibition of the sensory-motor reflex associated with bladder pain. |

| VMR Inhibition ID₅₀ | AMTB (i.v.) | 2.42 ± 0.46 mg/kg | Dose-dependent inhibition of the nociceptive reflex. |

| Cardiovascular (Pressor) Response | AMTB (10 mg/kg, i.v.) | Attenuated to 56.51% of maximal response | Less sensitive inhibition of the cardiovascular response compared to VMR. |

These results strongly suggest that TRPM8 channel blockade can normalize the micturition reflex in models of bladder overactivity by targeting the underlying afferent hypersensitivity.[5]

Key Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of findings in this research area.

Protocol: In Vitro TRPM8 Antagonist Assay (Calcium Influx)

This protocol is used to determine the potency of antagonists like AMTB at the TRPM8 channel.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human TRPM8 channel are cultured in appropriate media and seeded into 96-well plates.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

-

Compound Addition: A Fluorometric Imaging Plate Reader (FLIPR) is used to add varying concentrations of the antagonist (AMTB hydrochloride) to the wells.

-

Agonist Stimulation: After a short incubation with the antagonist, a fixed concentration of a TRPM8 agonist (e.g., icilin) is added to stimulate the channels.

-

Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which is proportional to the intracellular calcium concentration.

-

Data Analysis: The agonist-induced calcium influx is measured. Concentration-response curves are generated to calculate the IC₅₀ (or pIC₅₀) of the antagonist.[8]

Protocol: In Vivo Cystometry in Anesthetized Rodents

This protocol assesses bladder function and the effect of pharmacological agents in a whole-animal system.

-

Animal Preparation: Female Sprague-Dawley rats are anesthetized (e.g., with urethane, 1.2 mg/kg). Body temperature is maintained at 37°C using a heating pad.[15]

-

Surgical Implantation: A midline abdominal incision is made to expose the bladder. A polyethylene catheter with a flanged tip is inserted into the bladder dome and secured with a purse-string suture.[15] The external end of the catheter is tunneled subcutaneously to the dorsal neck region.

-

Cystometry Setup: The animal is placed in a restraining cage. The bladder catheter is connected via a 3-way stopcock to a pressure transducer (for recording intravesical pressure) and a syringe pump (for saline infusion).[16][17]

-

Equilibration: Saline is infused continuously at a slow rate (e.g., 10 ml/hr) to elicit repetitive, reproducible micturition cycles. A 30-60 minute stabilization period is observed.

-

Baseline Recording: Once stable micturition cycles are established, baseline cystometric parameters are recorded for at least 30 minutes. Key parameters include the intercontraction interval (ICI) and the maximal micturition pressure (amplitude).[17]

-

Drug Administration: AMTB hydrochloride is administered intravenously (e.g., via a tail vein catheter).

-

Post-Treatment Recording: Cystometric parameters are recorded continuously following drug administration to determine its effect on bladder function.

-

Data Analysis: Pre- and post-treatment values for ICI and contraction amplitude are compared to assess the drug's efficacy.[5]

Visualizing Signaling Pathways and Workflows

TRPM8 Signaling in the Bladder Afferent Pathway

The following diagram illustrates the proposed mechanism by which TRPM8 activation contributes to bladder hypersensitivity and how antagonists like AMTB intervene.

Experimental Workflow for In Vivo Cystometry

The logical flow for conducting preclinical evaluation of a compound using rodent cystometry is depicted below.

Conclusion and Future Directions

The body of evidence strongly implicates the TRPM8 channel as a key component of the afferent signaling pathway that becomes sensitized in overactive bladder.[1][3][4] Its upregulation in patients and the correlation with symptom frequency underscore its clinical relevance.[6][7] Preclinical studies using the TRPM8 antagonist AMTB hydrochloride have successfully demonstrated that blocking this channel can reduce urinary frequency in animal models of OAB without compromising the bladder's contractile ability.[5][8][9] This specific targeting of sensory pathways represents an ideal therapeutic strategy.[5]

Future research should focus on:

-

Developing Novel Antagonists: Creating more potent and highly selective TRPM8 antagonists with favorable pharmacokinetic profiles for clinical use.

-

Clinical Translation: Conducting well-designed clinical trials to validate the efficacy and safety of TRPM8 antagonists in OAB patients.

-

Mechanism Elucidation: Further investigating the endogenous ligands and mechanisms that lead to TRPM8 upregulation and sensitization in bladder pathology.

Targeting the TRPM8 channel represents a promising and innovative therapeutic avenue for managing OAB and other bladder hypersensitivity disorders.[1][3][5]

References

- 1. The TRPM8 channel as a potential therapeutic target for bladder hypersensitive disorders [jstage.jst.go.jp]

- 2. The TRPM8 channel as a potential therapeutic target for bladder hypersensitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The TRPM8 channel as a potential therapeutic target for bladder hypersensitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Cool and menthol receptor TRPM8 in human urinary bladder disorders and clinical correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cool and menthol receptor TRPM8 in human urinary bladder disorders and clinical correlations — Nuffield Department of Medicine [ndm.ox.ac.uk]

- 8. journals.physiology.org [journals.physiology.org]

- 9. AMTB, a TRPM8 channel blocker: evidence in rats for activity in overactive bladder and painful bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Receptors, channels, and signalling in the urothelial sensory system in the bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Menthol Inhibits Detrusor Contractility Independently of TRPM8 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of voiding assays in mice: impact of genetic strains and sex - PMC [pmc.ncbi.nlm.nih.gov]

AMTB hydrochloride as a tool compound for in vitro and in vivo studies

AMTB Hydrochloride: A Technical Guide for Preclinical Research

An In-depth Technical Guide on AMTB Hydrochloride as a Tool Compound for In Vitro and In Vivo Studies

Introduction

AMTB hydrochloride, chemically known as N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide hydrochloride, is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] TRPM8 is a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents like menthol and icilin.[3][4] This channel is implicated in a variety of physiological and pathophysiological processes, including pain, inflammation, and bladder function.[5][6][7] Consequently, AMTB hydrochloride has emerged as a valuable pharmacological tool for investigating the role of TRPM8 in these processes.[6][8] This guide provides a comprehensive overview of AMTB hydrochloride, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Mechanism of Action

AMTB hydrochloride exerts its effects by blocking the TRPM8 ion channel.[1][2] The activation of TRPM8 by stimuli such as cold or agonists like icilin leads to an influx of cations, primarily Ca2+, which in turn triggers downstream signaling cascades.[4][9] AMTB hydrochloride inhibits this ion influx, thereby preventing the cellular responses mediated by TRPM8 activation.[6][8] While it is selective for TRPM8 over other TRP channels like TRPV1 and TRPV4, it has been noted to inhibit voltage-gated sodium channels (NaV1.1-1.8) at higher concentrations.[2][10][11]

TRPM8 Signaling Pathway and Inhibition by AMTB

The following diagram illustrates the TRPM8 signaling pathway and the point of inhibition by AMTB hydrochloride.

Caption: TRPM8 channel activation and inhibition by AMTB.

Quantitative Data

The following tables summarize the quantitative data for AMTB hydrochloride from various in vitro and in vivo studies.

Table 1: In Vitro Activity of AMTB Hydrochloride

| Assay System | Agonist | Parameter | Value | Reference |

| HEK293 cells expressing human TRPM8 | Icilin | pIC50 | 6.23 | [1][10] |

| HEK293 cells expressing human TRPM8 | Icilin | IC50 | 0.58 µM | [11] |

| HEK293 cells expressing human TRPM8 | Menthol | IC50 | 0.414 µM | [10] |

| Voltage-gated sodium channels (NaV1.1-1.8) | Veratridine | pIC50 | 4.83-5.69 | [10] |

| MDA-MB-231 breast cancer cells | - | IC50 (viability) | ~23.7 µM | [11] |

| SK-BR-3 breast cancer cells | - | IC50 (viability) | ~17.3 µM | [11] |

Table 2: In Vivo Efficacy of AMTB Hydrochloride

| Animal Model | Condition | Route of Administration | Dose | Effect | Reference |

| Anesthetized Rat | Volume-induced bladder contractions | Intravenous | 3 mg/kg | Decreased frequency of contractions | [7][10] |

| Anesthetized Rat | Noxious urinary bladder distension | Intravenous | 10 mg/kg | Attenuated visceromotor and pressor responses | [6][7] |

| Anesthetized Rat | Noxious urinary bladder distension | Intravenous | ID50 (VMR) | 2.42 ± 0.46 mg/kg | [6][7] |

| Nude Mice | Pancreatic cancer xenograft | - | - | Suppressed tumor growth and metastasis | [12] |

Experimental Protocols

In Vitro Calcium Imaging Assay

This protocol is designed to assess the inhibitory activity of AMTB hydrochloride on TRPM8 channels expressed in a cell line, such as HEK293.

Materials:

-

HEK293 cells stably expressing human TRPM8

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES

-

TRPM8 agonist (e.g., icilin or menthol)

-

AMTB hydrochloride

-

96-well black-walled, clear-bottom plates

-

Fluorescence microplate reader (e.g., FLIPR or FlexStation)

Procedure:

-

Cell Plating: Seed the TRPM8-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of AMTB hydrochloride in HBSS. Also, prepare a stock solution of the TRPM8 agonist.

-

Assay:

-

Wash the cells with HBSS to remove excess dye.

-

Add the different concentrations of AMTB hydrochloride to the wells and incubate for a specified period (e.g., 15-30 minutes).

-

Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

-

Add the TRPM8 agonist to all wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis: The change in fluorescence intensity reflects the influx of calcium. Calculate the inhibition of the agonist-induced calcium influx by AMTB hydrochloride and determine the IC50 value.[6][8]

Caption: Workflow for an in vitro calcium imaging assay.

In Vivo Cold Allodynia Model

This protocol describes a method to evaluate the efficacy of AMTB hydrochloride in a rat model of neuropathic pain-induced cold allodynia.

Materials:

-

Rats with induced neuropathic pain (e.g., spared nerve injury model)

-

AMTB hydrochloride

-

Vehicle solution

-

Cold plate apparatus

-

Animal enclosures

Procedure:

-

Animal Model: Induce neuropathic pain in rats using a standard surgical procedure like the spared nerve injury (SNI) model.[13][14] Allow the animals to recover for a specified period (e.g., 2 weeks).

-

Baseline Testing: Before drug administration, assess the baseline sensitivity to cold. Place each rat on the cold plate set to a non-noxious temperature (e.g., 15°C) and record the latency to paw withdrawal.[13][14]

-

Drug Administration: Administer AMTB hydrochloride or vehicle to the rats via the desired route (e.g., intravenous or intraperitoneal).

-

Post-treatment Testing: At various time points after drug administration, place the rats back on the cold plate and measure the paw withdrawal latency.

-

Data Analysis: Compare the paw withdrawal latencies before and after treatment with AMTB hydrochloride to those of the vehicle-treated group. An increase in withdrawal latency indicates an analgesic effect.

Logical Progression of Preclinical Studies

The use of AMTB hydrochloride as a tool compound typically follows a logical progression from initial in vitro characterization to in vivo validation of its pharmacological effects.

Caption: Logical flow of preclinical studies with AMTB.

Conclusion

AMTB hydrochloride is a well-characterized and selective TRPM8 antagonist that serves as an indispensable tool for researchers investigating the role of this ion channel in various physiological and disease states. Its utility in both in vitro and in vivo settings allows for a comprehensive evaluation of TRPM8 function. The data and protocols presented in this guide offer a solid foundation for the effective use of AMTB hydrochloride in preclinical research.

References

- 1. selleckchem.com [selleckchem.com]

- 2. AMTB hydrochloride | TRPM8 channel Blocker | Hello Bio [hellobio.com]

- 3. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. AMTB, a TRPM8 channel blocker: evidence in rats for activity in overactive bladder and painful bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Enhanced anti-cancer effect of AMTB hydrochloride via chitosan nanoparticles in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of cold pain, cold allodynia and cold hyperalgesia in freely behaving rats | springermedizin.de [springermedizin.de]

- 14. Detection of cold pain, cold allodynia and cold hyperalgesia in freely behaving rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AMTB Hydrochloride in In Vitro Calcium Influx Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing AMTB hydrochloride, a known TRPM8 channel blocker, in an in vitro calcium influx assay. This document outlines the mechanism of action, experimental procedures, and data analysis for assessing the inhibitory activity of AMTB hydrochloride on TRPM8 channels.

Introduction

AMTB hydrochloride, with the chemical name N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide hydrochloride, is a selective blocker of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] The TRPM8 channel is a non-selective cation channel that, upon activation, allows the influx of cations, including calcium (Ca²⁺), into the cell. This influx of calcium can be monitored using fluorescent calcium indicators. AMTB hydrochloride is utilized as a tool to investigate the role of TRPM8 channels in various physiological processes by inhibiting this calcium influx.[1][3] A common method to quantify the inhibitory potential of compounds like AMTB is through a Fluorometric Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium concentrations.[3][4]

Mechanism of Action

The primary mechanism of AMTB hydrochloride in the context of a calcium influx assay is the blockade of the TRPM8 ion channel.[1] In a typical experimental setup, TRPM8 channels are activated by a specific agonist, such as icilin, leading to channel opening and a subsequent influx of extracellular calcium into the cytoplasm. This results in an increase in intracellular calcium concentration, which is detected by a calcium-sensitive fluorescent dye. AMTB hydrochloride acts as an antagonist, binding to the TRPM8 channel and preventing its activation by the agonist, thereby inhibiting the calcium influx.[3][4][5] The potency of this inhibition is often quantified by the pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

The inhibitory potency of AMTB hydrochloride on icilin-induced calcium influx in cells expressing TRPM8 has been determined.[3][4]

| Compound | Target | Agonist | Assay Type | pIC50 | Reference |

| AMTB hydrochloride | TRPM8 | Icilin | Calcium Influx | 6.23 | [1][2][3][4][5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of TRPM8 activation and its inhibition by AMTB hydrochloride, as well as the general experimental workflow for the in vitro calcium influx assay.

Caption: TRPM8 signaling pathway and inhibition by AMTB.

Caption: Experimental workflow for the calcium influx assay.

Experimental Protocol: In Vitro Calcium Influx Assay

This protocol is designed for a 96-well plate format and is suitable for use with a FLIPR or a similar fluorescence microplate reader.

Materials and Reagents:

-

Cells: HEK293 cells stably expressing the human TRPM8 channel.

-

AMTB hydrochloride: Stock solution prepared in DMSO (e.g., 10 mM).

-

TRPM8 Agonist: Icilin, stock solution prepared in DMSO.

-

Calcium-sensitive dye: E.g., Fluo-4 AM, Cal-520 AM, or a no-wash calcium assay kit.

-

Cell Culture Medium: DMEM or EMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (if applicable).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid (optional): To prevent dye leakage from cells.

-

DMSO: For preparing stock solutions and as a vehicle control.

-

96-well black-wall, clear-bottom microplates.

Procedure:

-

Cell Seeding:

-

One day prior to the assay, seed the TRPM8-expressing HEK293 cells into a 96-well black-wall, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 50,000 - 80,000 cells per well).[6]

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

-

-

Preparation of Compounds:

-

Prepare serial dilutions of AMTB hydrochloride in assay buffer. A typical concentration range to test would be from 10 nM to 100 µM.

-

Prepare the icilin agonist solution in assay buffer at a concentration that elicits a robust response (e.g., EC₈₀).

-

Include a vehicle control (e.g., 0.1% DMSO in assay buffer).

-

-

Dye Loading:

-

On the day of the assay, remove the cell culture medium from the wells.

-

Prepare the calcium dye loading solution in assay buffer according to the manufacturer's instructions. If using a dye like Fluo-4 AM, probenecid can be included to inhibit organic anion transporters.

-

Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.[7][8]